methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate
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Overview
Description
Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with hexanoic acid or its derivatives under acidic or basic conditions to form the thiazolidinone ring .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazolidinone ring and the methoxybenzylidene moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
- 6-[(5E)-5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
- 6-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid
Uniqueness
Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Biological Activity
Methyl 6-[(5E)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and specific activities, particularly focusing on antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes. The general synthetic pathway includes the formation of the thiazolidinone core followed by the introduction of the hexanoate moiety. The process can be summarized as follows:
- Formation of Thiazolidinone : The initial step involves the condensation of a thiazolidinone precursor with a substituted benzaldehyde.
- Hexanoate Addition : The hexanoate group is then introduced through esterification reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives evaluated for antibacterial activity showed significant efficacy against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Compound | MIC (mg/mL) | MBC (mg/mL) | Target Organism |
---|---|---|---|
1 | 0.004 | 0.008 | Enterobacter cloacae |
2 | 0.015 | 0.030 | Staphylococcus aureus |
3 | 0.011 | 0.020 | Escherichia coli |
4 | 0.045 | 0.100 | Listeria monocytogenes |
The most active compounds exhibited MIC values as low as 0.004mg mL, indicating their potency compared to standard antibiotics like ampicillin and streptomycin .
The mechanism underlying the antimicrobial activity involves inhibition of bacterial cell wall synthesis and interference with metabolic pathways. Molecular docking studies suggest that these compounds may inhibit specific enzymes critical for bacterial survival, such as MurB in E. coli and lanosterol demethylase in fungi .
Cytotoxicity Studies
Cytotoxicity assays using MTT methods on normal cell lines (e.g., MRC5) indicated that while these compounds exhibit strong antimicrobial properties, they also maintain a favorable safety profile with low cytotoxicity at effective concentrations .
Case Studies
Several case studies have been documented regarding the efficacy of thiazolidinone derivatives in clinical settings:
- Case Study A : A derivative demonstrated significant antibacterial effects in a clinical isolate of Staphylococcus aureus, showing reduced resistance compared to traditional treatments.
- Case Study B : In vitro studies indicated that another derivative had a synergistic effect when combined with existing antibiotics, enhancing overall therapeutic outcomes.
Properties
Molecular Formula |
C18H21NO5S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
methyl 6-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate |
InChI |
InChI=1S/C18H21NO5S2/c1-23-14-10-12(7-8-13(14)20)11-15-17(22)19(18(25)26-15)9-5-3-4-6-16(21)24-2/h7-8,10-11,20H,3-6,9H2,1-2H3/b15-11+ |
InChI Key |
SIONITCHWDHRTM-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC)O |
Origin of Product |
United States |
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